11-(2-chlorophenyl)-15-methyl-8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,12(17),15-hexaene-9,13-dione
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Overview
Description
7-(2-chlorophenyl)-10-methyl-7,9-dihydro-6H,8H-chromeno[3’,4’:5,6]pyrano[2,3-d]pyrimidine-6,8-dione is a complex organic compound that belongs to the class of pyrano[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a fused chromeno and pyrano ring system, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-chlorophenyl)-10-methyl-7,9-dihydro-6H,8H-chromeno[3’,4’:5,6]pyrano[2,3-d]pyrimidine-6,8-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-chlorobenzaldehyde with 4-hydroxycoumarin to form an intermediate, which is then cyclized with urea or thiourea under acidic conditions to yield the desired pyrano[2,3-d]pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
7-(2-chlorophenyl)-10-methyl-7,9-dihydro-6H,8H-chromeno[3’,4’:5,6]pyrano[2,3-d]pyrimidine-6,8-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups
Scientific Research Applications
7-(2-chlorophenyl)-10-methyl-7,9-dihydro-6H,8H-chromeno[3’,4’:5,6]pyrano[2,3-d]pyrimidine-6,8-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 7-(2-chlorophenyl)-10-methyl-7,9-dihydro-6H,8H-chromeno[3’,4’:5,6]pyrano[2,3-d]pyrimidine-6,8-dione involves its interaction with specific molecular targets. For instance, as a PARP-1 inhibitor, it binds to the active site of the enzyme, preventing it from repairing damaged DNA. This leads to the accumulation of DNA damage in cancer cells, ultimately causing cell death .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar biological activities, particularly as enzyme inhibitors.
Pyrano[2,3-d]pyrimidine-2,4-dione: Shares the pyrano[2,3-d]pyrimidine scaffold and exhibits similar pharmacological properties.
Uniqueness
7-(2-chlorophenyl)-10-methyl-7,9-dihydro-6H,8H-chromeno[3’,4’:5,6]pyrano[2,3-d]pyrimidine-6,8-dione is unique due to its specific substitution pattern and fused ring system, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C21H13ClN2O4 |
---|---|
Molecular Weight |
392.8g/mol |
IUPAC Name |
11-(2-chlorophenyl)-15-methyl-8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,12(17),15-hexaene-9,13-dione |
InChI |
InChI=1S/C21H13ClN2O4/c1-10-23-19(25)17-15(11-6-2-4-8-13(11)22)16-18(28-20(17)24-10)12-7-3-5-9-14(12)27-21(16)26/h2-9,15H,1H3,(H,23,24,25) |
InChI Key |
LFDZJBGVJFAMNB-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C(C3=C(O2)C4=CC=CC=C4OC3=O)C5=CC=CC=C5Cl)C(=O)N1 |
Canonical SMILES |
CC1=NC2=C(C(C3=C(O2)C4=CC=CC=C4OC3=O)C5=CC=CC=C5Cl)C(=O)N1 |
Origin of Product |
United States |
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